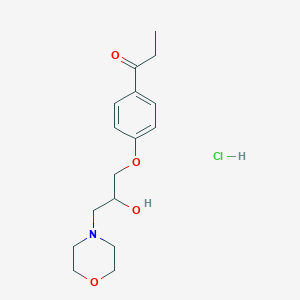

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

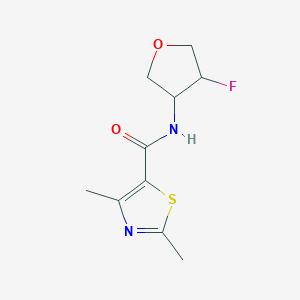

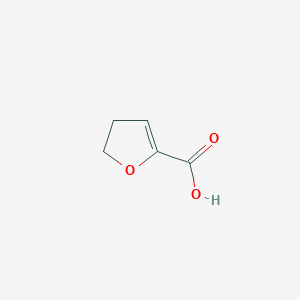

The compound 1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride is a synthetic molecule that has been designed based on pharmacophore models for specific biological activities. It is a derivative of tertiary aminoalkanol hydrochlorides, which are known for their potential in various pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves novel routes and structural hybridization principles. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share a similar structure, was achieved by a novel route and showed potent uterine relaxant activity . Another related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, was synthesized through a divergent synthetic method involving cyclization, reduction, and acidification, yielding 62.3% .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a morpholine ring and a hydroxyphenyl group. The structure is confirmed by spectroscopic methods such as IR, 1H NMR, and MS technology. For example, the IR spectra of tertiary aminoalkanol hydrochlorides show an absorption band due to OH stretching vibrations, and the H NMR spectra exhibit a broadened singlet for the OH proton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include aminomethylation, nucleophilic addition of Grignard reagents, and conversion into hydrochlorides. For example, the aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol was used as a starting point for the synthesis of antitumor tertiary aminoalkanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural components. The antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ols was found to depend on the length of the alkyl chain in the para-position of the benzene ring . The antibacterial activity of related compounds was also investigated, indicating the potential for these molecules to act as biologically active agents .

Applications De Recherche Scientifique

Cytotoxicity and Bioactivity Studies

Cytotoxicity Against Tumors

Certain Mannich bases of acetophenone, closely related to our compound of interest, have shown activity against the EMT6 tumor in vitro. Modifying these compounds by introducing a glucosyloxy group onto the aryl rings decreased cytotoxicity, but converting them into the corresponding bis-Mannich bases significantly increased their bioactivity (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990).

Synthesis and Chemical Properties

Synthesis of Acylsilanes

The process of synthesizing acylsilanes from morpholine amides, utilizing a compound structurally related to our focus, demonstrates the compound's role in facilitating complex chemical transformations. This synthesis route outlines the production of valuable intermediates for further chemical applications (Lettan, Milgram, & Scheidt, 2006).

Biological Properties and Applications

Anticonvulsive Activities

New derivatives synthesized from a base structure similar to "1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride" exhibited pronounced anticonvulsive activities. This highlights the compound's potential as a lead structure for the development of new anticonvulsive medications, showcasing its significant role in the research and development of neurological treatments (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Enzymatic and Antimicrobial Activity

Fungal Degradation of Hydroxy PCBs

Research involving the degradation of hydroxy polychlorinated biphenyls (PCBs) by fungal laccases suggests the utility of related compounds in environmental remediation. This study demonstrates the broader applicability of morpholine derivatives in addressing ecological challenges, such as the detoxification of hazardous substances (Keum & Li, 2004).

Propriétés

IUPAC Name |

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17;/h3-6,14,18H,2,7-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQHNLIDDJVDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)